4-butoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
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Overview
Description
4-butoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a benzamide core substituted with a butoxy group and a pyridin-2-ylcarbamothioyl moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with pyridin-2-ylamine in the presence of a carbothioylating agent. The reaction is usually carried out under mild conditions, often in an organic solvent such as toluene, with the addition of iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(pyridin-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.
Substitution: The benzamide and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
4-butoxy-N-(pyridin-2-ylcarbamothioyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby altering the metabolic processes within cells .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
- 4-propoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
- N-(pyridin-2-yl)amides
Uniqueness
4-butoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-butoxy-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-2-3-12-22-14-9-7-13(8-10-14)16(21)20-17(23)19-15-6-4-5-11-18-15/h4-11H,2-3,12H2,1H3,(H2,18,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAQJAPIYMQQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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